尿苷 5'-四磷酸

描述

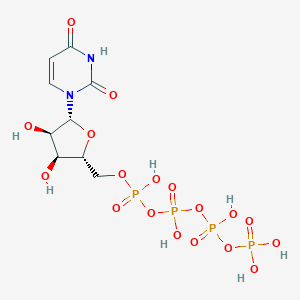

Uridine 5’-tetraphosphate is a uracil nucleotide containing three phosphate groups esterified to the sugar moiety . It’s a small molecule that falls under the category of experimental and investigational groups .

Synthesis Analysis

The synthesis of Uridine 5’-tetraphosphate involves the application of tetraphosphate and uridine in the field of preparation of P1,P4-ditetraphosphate . The methods for its synthesis substantially reduce the time period required to synthesize diurindine tetraphosphate, preferably to three days or less .Molecular Structure Analysis

The molecular structure of Uridine 5’-tetraphosphate is C9H15N2O15P3 . It’s a pyrimidine ribonucleoside triphosphate, which are pyrimidine ribobucleotides with a triphosphate group linked to the ribose moiety .Chemical Reactions Analysis

The chemical reactions of Uridine 5’-tetraphosphate involve the coordination of UMP with lanthanides, Nd (III) ion in particular, at different pH . The nucleobase is not involved in the complexation and the metal ion coordination of UMP is through the phosphate moiety only .Physical And Chemical Properties Analysis

The physical and chemical properties of Uridine 5’-tetraphosphate include a molecular formula of C9H15N2O15P3, an average mass of 484.141 Da, and a mono-isotopic mass of 483.968536 Da . It has a density of 2.5±0.1 g/cm3, a boiling point of 868.1±75.0 °C at 760 mmHg, and a flash point of 478.8±37.1 °C .科学研究应用

血管作用和血压调节

尿苷腺苷四磷酸 (Up4A) 对血管生理学有显著影响。在研究中,发现它影响小鼠主动脉的收缩力,并降低清醒大鼠和小鼠的血压,表明其作为血管收缩剂的作用及其在血压调节中的潜在意义 (Hansen 等,2010)。

在囊性纤维化治疗中的潜力

Up4A 在囊性纤维化的治疗中显示出希望。INS37217 是一种在 P2Y2 受体上具有激动剂活性的脱氧胞苷-尿苷二核苷酸,它在灵长类肺组织中表现出增加的氯化物和水分分泌、增加的纤毛拍打频率和增加的粘蛋白释放。这些作用可能对治疗囊性纤维化等疾病有益 (Yerxa 等,2002)。

酶促过程和核苷代谢

尿苷 5'-磷酸 (U5P) 在酶促过程中起着至关重要的作用。对乳酸杆菌的研究表明尿嘧啶和乳清酸转化为 U5P,突出了其在细胞代谢和核苷酸生物合成中的重要性 (Crawford 等,1957)。

在核糖核酸酶 A 抑制中的作用

由特定试剂合成的尿苷 5'-四磷酸和五磷酸已被表征为核糖核酸酶 A (RNase A) 的竞争性抑制剂。这些发现表明在调节与 RNA 加工和代谢相关的酶活性方面具有潜在应用 (Shepard 等,2019)。

对嘌呤能信号传导和血管张力的影响

Up4A 作为内皮源性收缩或舒张因子在血管张力控制中的作用非常重要。它是嘌呤能信号传导更广泛机制的一部分,该机制影响血管系统中的平滑肌和内皮细胞 (Burnstock, 2010)。

安全和危害

未来方向

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYRQFJZOKNGO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905179 | |

| Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine 5'-tetraphosphate | |

CAS RN |

10003-94-8 | |

| Record name | Uridine 5'-tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)